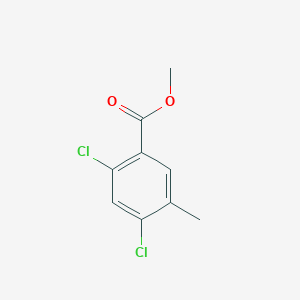

Methyl 2,4-dichloro-5-methylbenzoate

Übersicht

Beschreibung

“Methyl 2,4-dichloro-5-methylbenzoate” is a halogenated aromatic ester . It has a molecular formula of C9H8Cl2O2 and a molecular weight of 219.06 g/mol. It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula Cl2C6H3CO2CH3 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 205.04 . It has a refractive index n20/D 1.557 (lit.), a boiling point of 239 °C (lit.), and a density of 1.386 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

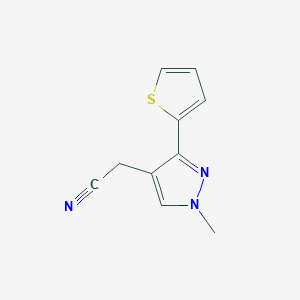

- A novel approach in organic synthesis involving 2,5-disubstituted thiophenes and diazoketones under rhodium acetate catalysis resulted in the thermal rearrangement of thiophenium methylides to give 1,4-oxathiocines. One of the products, ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate, further demonstrates the adaptability of these processes in synthesizing complex organic structures (Meth–Cohn & Vuorinen, 1988).

- The degradation pathway of 2-methylbenzoic acid by Pseudomonas cepacia MB2 has been elucidated, highlighting the microbial utilization of methylbenzoates and providing insight into biodegradation mechanisms for environmental remediation (Higson & Focht, 1992).

Environmental Applications

- The photocatalytic degradation of 4-methylbenzoic acid and 2-chloro-5-nitro benzoic acid using ZnO–SnO2/nano-clinoptilolite under UV irradiation was investigated, showing significant potential in the treatment of wastewater containing aromatic contaminants (Khodami & Nezamzadeh-Ejhieh, 2015).

Material Science and Photocatalysis

- The study on ZnO–SnO2/nano clinoptilolite systems for the photodegradation of aqueous mixtures containing aromatic acids, such as 4-methylbenzoic acid, demonstrates the application of these materials in enhancing photocatalytic efficiency for environmental clean-up processes (Khodami & Nezamzadeh-Ejhieh, 2015).

Kinetic Studies

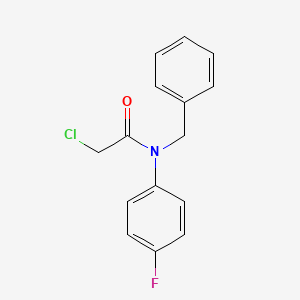

- The kinetics of nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines in methanol and benzene were determined, providing valuable insights into reaction mechanisms and the influence of solvent and amine type on reaction rates (Fathalla & Hamed, 2006).

Safety and Hazards

“Methyl 2,4-dichloro-5-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 2,4-dichloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVKVPLBWMLHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

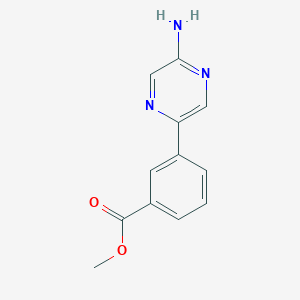

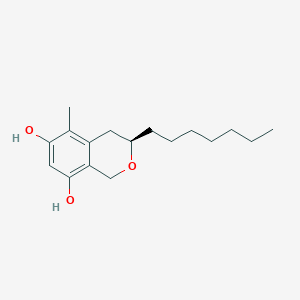

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)

![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)

![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)

![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)

![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)